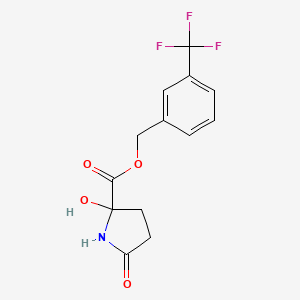![molecular formula C11H20O2 B13685407 7-Methyl-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13685407.png)
7-Methyl-1-oxaspiro[5.5]undecan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-1-oxaspiro[5.5]undecan-4-ol is a spirocyclic compound characterized by its unique structural feature, which combines the flexibility of aliphatic compounds with a limited number of degrees of freedom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1-oxaspiro[5.5]undecan-4-ol can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction typically involves the use of a Grubbs catalyst and olefin metathesis . Another approach is the alkylation of piperidin-4-one hydrochloride hydrate with 4-tert-butylbenzyl bromide, followed by the Prins reaction with but-3-en-1-ol in methanesulfonic acid .
Industrial Production Methods: Industrial production methods for 7-Methyl-1-oxaspiro[5 the complexity of the chemical synthesis of spirocyclic structures suggests that industrial production would likely involve optimization of the synthetic routes mentioned above to improve yield and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methyl-1-oxaspiro[5.5]undecan-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the spirocyclic structure .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as sodium methoxide .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions typically produce alcohols .
Applications De Recherche Scientifique
7-Methyl-1-oxaspiro[5.5]undecan-4-ol has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, making it a promising candidate for the development of new antituberculosis drugs . Additionally, spirocyclic compounds like this compound are investigated for their potential as agonists of the free fatty acid receptor FFA1 and inhibitors of soluble epoxide hydrolase .
Mécanisme D'action
The mechanism of action of 7-Methyl-1-oxaspiro[5.5]undecan-4-ol involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this transporter protein, which is essential for the survival of Mycobacterium tuberculosis .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 7-Methyl-1-oxaspiro[5.5]undecan-4-ol include other spirocyclic structures such as 1-oxa-9-azaspiro[5.5]undecane and its derivatives . These compounds share the spirocyclic scaffold but differ in their peripheral substituents and functional groups .
Uniqueness: The uniqueness of this compound lies in its specific structural configuration and the presence of the methyl group at the 7-position.
Propriétés
Formule moléculaire |
C11H20O2 |
|---|---|
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
11-methyl-1-oxaspiro[5.5]undecan-4-ol |
InChI |
InChI=1S/C11H20O2/c1-9-4-2-3-6-11(9)8-10(12)5-7-13-11/h9-10,12H,2-8H2,1H3 |
Clé InChI |
TYQYGVHJJIPDQC-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCC12CC(CCO2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




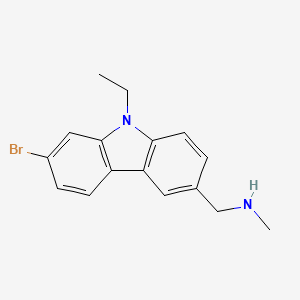
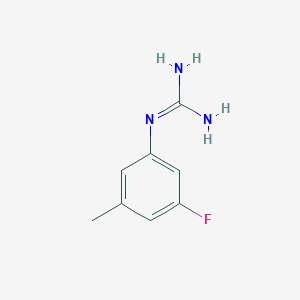
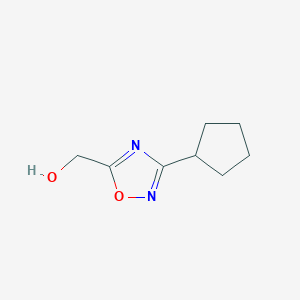

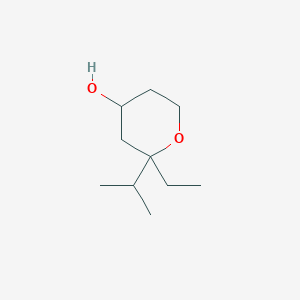
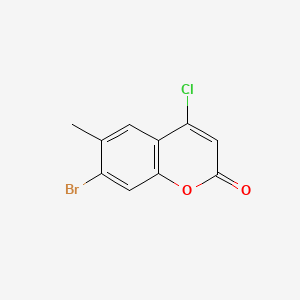
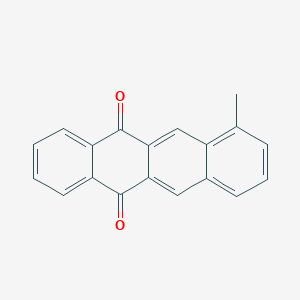
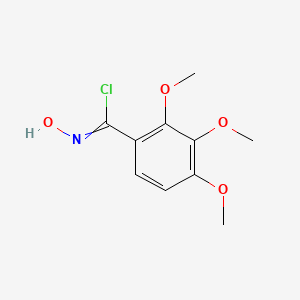
![1H-Imidazole-5-carboxaldehyde, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B13685401.png)
